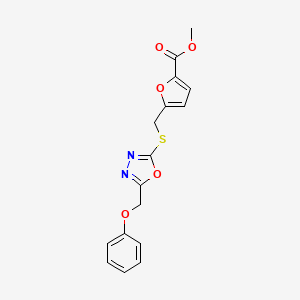
Methyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate is a synthetic organic compound characterized by its complex structure, featuring various functional groups such as oxadiazole, phenyl, furan, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, including the oxadiazole and furan moieties. Common steps might include:
Formation of the 1,3,4-oxadiazole ring: : This involves the cyclization of hydrazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether formation: : The oxadiazole compound reacts with thiol reagents to introduce the thioether linkage.
Phenoxymethyl attachment: : This step includes the nucleophilic substitution reaction to attach the phenoxymethyl group to the oxadiazole ring.
Furan-2-carboxylate esterification: : The final step involves the esterification of the carboxylic acid with methanol under acidic conditions to yield the methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound would scale up these reactions using optimized conditions for higher yield and purity. This might involve:
Flow chemistry techniques: to ensure precise control over reaction conditions.
Catalysts and reagents: that improve reaction efficiency and selectivity.
Purification methods: like recrystallization or chromatography to isolate the pure product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: : The furan and thioether groups are susceptible to oxidation under appropriate conditions.
Reduction: : Reduction reactions can target the oxadiazole or ester groups.
Substitution: : The phenoxymethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions: Typical reagents and conditions used in these reactions might include:
Oxidizing agents: : Hydrogen peroxide, peracids, or osmium tetroxide for oxidation reactions.
Reducing agents: : Sodium borohydride or lithium aluminum hydride for reduction processes.
Nucleophiles: : Amine or thiol reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used, such as:
Oxidation products: : Sulfoxides or sulfones from the oxidation of the thioether group.
Reduction products: : Alcohols or amines from the reduction of the ester or oxadiazole groups.
Substitution products: : Various substituted derivatives at the phenoxymethyl position.
Scientific Research Applications
Methyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate finds applications in various scientific domains, including:
Chemistry: : As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : As a probe to investigate biological pathways and interactions.
Medicine: : Potentially as a pharmacophore in drug design and development.
Industry: : In the manufacture of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate depends on its specific application. Generally, it interacts with molecular targets through various pathways:
Binding to enzymes or receptors: , modulating their activity.
Interacting with cellular components: , affecting biochemical processes.
Participating in redox reactions: , influencing oxidative stress and related pathways.
Comparison with Similar Compounds
Similar Compounds: Several compounds share structural similarities with Methyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate, including:
Methyl 5-(((5-(phenylmethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate: : Differing by the substitution at the oxadiazole ring.
Ethyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate: : Differing by the ester group.
Uniqueness: this compound is unique in its combination of functional groups, providing distinct reactivity and potential applications. Its unique structure offers a versatile platform for chemical modifications and applications in various fields.
Properties
IUPAC Name |
methyl 5-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-20-15(19)13-8-7-12(22-13)10-24-16-18-17-14(23-16)9-21-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGNGDAKMJQWDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C(O2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
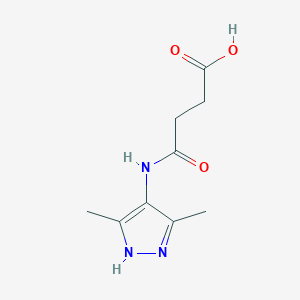
![n-[(1,2-Benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2854818.png)
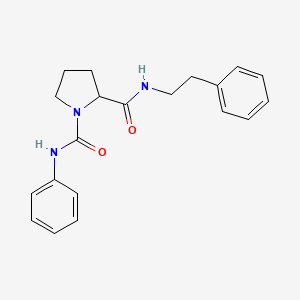
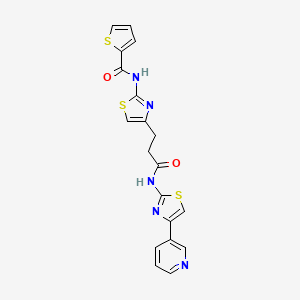
![5-{1-[3-(4-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2854823.png)
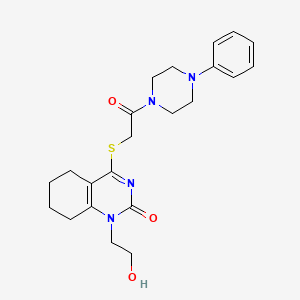
![3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2854825.png)
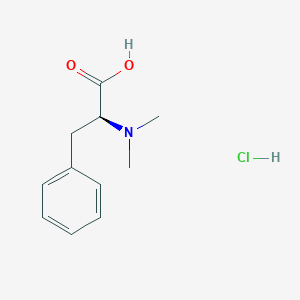
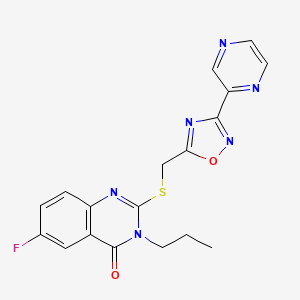
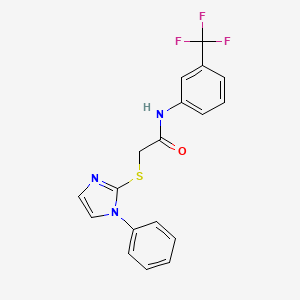
![2-Aza-spiro[4.4]nonane-4-carboxylic acid hydrochloride](/img/structure/B2854831.png)



